molecular formula C9H10N2O B2565956 2,3-dihydro-1H-isoindole-4-carboxamide CAS No. 1893597-58-4

2,3-dihydro-1H-isoindole-4-carboxamide

Cat. No.: B2565956
CAS No.: 1893597-58-4
M. Wt: 162.192
InChI Key: YJVCCJZBQCWNOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,3-Dihydro-1H-isoindole-4-carboxamide is a heterocyclic compound that features an isoindole core structureThe isoindole nucleus is known for its presence in numerous bioactive molecules, making derivatives of this structure valuable for drug discovery and development .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dihydro-1H-isoindole-4-carboxamide typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of phthalic anhydride with primary amines, followed by cyclization to form the isoindole ring . The reaction conditions often require the use of solvents such as toluene and catalysts like p-toluenesulfonic acid to facilitate the cyclization process .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1H-isoindole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield isoindole derivatives, while substitution reactions can produce a variety of substituted isoindoles .

Scientific Research Applications

2,3-Dihydro-1H-isoindole-4-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1H-isoindole-4-carboxamide is unique due to its versatile reactivity and potential for modification, allowing for the creation of a wide range of derivatives with diverse biological activities. Its ability to inhibit specific enzymes like PARP-1 highlights its potential in therapeutic applications .

Properties

IUPAC Name

2,3-dihydro-1H-isoindole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c10-9(12)7-3-1-2-6-4-11-5-8(6)7/h1-3,11H,4-5H2,(H2,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVCCJZBQCWNOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(CN1)C(=CC=C2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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